Finerenone - 1050477-31-0

Finerenone

Catalog Number: EVT-268112
CAS Number: 1050477-31-0
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finerenone is classified as a non-steroidal mineralocorticoid receptor antagonist (MRA). [] It is a potent and selective third-generation non-steroidal mineralocorticoid receptor antagonist. [] Unlike classic mineralocorticoid receptor antagonists that bind in the ligand binding domain of the receptor, finerenone causes conformational alterations in the mineralocorticoid receptor through a bulky side chain. [] This bulky molecule causes the protuberance of the mineralocorticoid receptor helix 12, which plays a crucial role in the activation of the receptor through the binding of key coactivators. [] Finerenone is currently under investigation for its potential to treat chronic kidney disease (CKD) associated with type 2 diabetes (T2D). []

Mechanism of Action

Finerenone functions by blocking the activity of the mineralocorticoid receptor (MR). [, , ] Overactivation of the MR in kidney and heart cells contributes to inflammation and cell injury, leading to organ damage in individuals with T2D and CKD. [] Finerenone targets this overactivation, potentially slowing the progression of CKD and reducing the risk of cardiovascular complications. [, ] Studies suggest that Finerenone might achieve its effects through several mechanisms:

  • Delaying MR nuclear import: Finerenone delays aldosterone-induced nuclear accumulation of MR more efficiently than the steroidal MRA spironolactone. []
  • Inhibiting MR binding and coactivator recruitment: Finerenone inhibits MR, steroid receptor coactivator-1, and RNA polymerase II binding at the regulatory sequence of the SCNN1A gene. [] It also reduces basal MR and steroid receptor coactivator-1 recruitment, suggesting a specific inactivating mechanism on MR signaling. []
  • Selective MR cofactor modulation: Finerenone displays higher potency/efficacy and inverse agonism compared to eplerenone in MR transcriptional cofactor binding assays, indicating differential MR cofactor modulation. [] This may explain its distinct antifibrotic actions compared to steroidal MRAs.
  • GRK5-dependent MR inhibition: Finerenone, unlike eplerenone, induces GRK5-dependent cardiac MR inhibition, potentially contributing to its higher potency and efficacy as an MRA in the heart. [, ]
  • Sodium accumulation suppression: Finerenone may protect against aldosterone-induced myocardial injury by suppressing sodium accumulation and subsequent inflammation. []
Physical and Chemical Properties Analysis

[8] notes that Finerenone is a selective non-steroidal mineralocorticoid receptor antagonist with a short half-life. [] exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 1-2 hours. [] It undergoes extensive metabolism through oxidation, epoxidation substitution, and direct hydroxylation. [] Elimination occurs via urine and feces. []

Applications
  • Diabetic Kidney Disease: Multiple studies [, , , , , , , , , , , , , , , , , ] highlight Finerenone's ability to slow the progression of CKD in patients with T2D. It consistently demonstrates a reduction in albuminuria, a key marker of kidney damage, and slows the decline in eGFR, a measure of kidney function. Additionally, finerenone shows promise in reducing the risk of cardiovascular events in this population.
  • Heart Failure: Studies [, , , , , , , ] indicate that Finerenone might offer protective effects against heart failure, particularly in individuals with T2D. It appears to reduce the risk of hospitalization for heart failure and potentially mitigates cardiac hypertrophy, a thickening of the heart muscle.
  • Hypertension: While not its primary focus, [, ] suggest that Finerenone might also contribute to blood pressure reduction in hypertensive individuals with CKD and T2D.
  • Diabetic Retinopathy: [, ] demonstrate that Finerenone reduces vascular injury and inflammation in animal models of diabetic retinopathy, suggesting potential for therapeutic application in this area.
Future Directions
  • Combination therapies: Investigating the combined effects of Finerenone with other therapies, such as SGLT2 inhibitors and GLP-1RAs, is a promising avenue for future research. [, , ] Early findings suggest potential for additive benefits in slowing CKD progression and improving cardiovascular outcomes.
  • HFpEF: Evaluating the efficacy and safety of Finerenone in patients with heart failure with preserved ejection fraction (HFpEF) is crucial, as this condition remains a significant unmet medical need. [, ] Ongoing trials such as FINEARTS-HF are addressing this question.
  • Non-diabetic kidney disease: Expanding research to assess the efficacy and safety of Finerenone in individuals with CKD who do not have diabetes is essential to broaden its potential therapeutic applications. []
  • Molecular mechanisms: Further investigation into the molecular mechanisms underlying Finerenone's actions, particularly its selective MR cofactor modulation and interactions with GRK5, can enhance understanding of its therapeutic potential and guide the development of more targeted therapies. [, , ]
  • Long-term safety and efficacy: Long-term studies are required to fully assess the safety and efficacy profile of Finerenone, particularly regarding its potential for hyperkalemia and other adverse events. [, ]

Spironolactone

  • Compound Description: Spironolactone is a steroidal mineralocorticoid receptor antagonist (MRA). It is clinically useful for the treatment of cardiovascular diseases but is associated with several side effects. []
  • Relevance: Spironolactone is often compared to Finerenone as a benchmark steroidal MRA. While both compounds block the mineralocorticoid receptor, Finerenone is considered a non-steroidal MRA with potentially improved selectivity and side effect profiles compared to Spironolactone. [, , , , ]

Eplerenone

  • Compound Description: Eplerenone is another steroidal MRA used clinically for cardiovascular disease. [] Like Spironolactone, it is associated with side effects. []
  • Relevance: Eplerenone serves as another comparative steroidal MRA to Finerenone. While both act as MRAs, Finerenone is distinguished as a non-steroidal MRA, often suggested to possess superior selectivity for the mineralocorticoid receptor and potentially fewer side effects compared to Eplerenone. [, , , , ]

Aldosterone

  • Relevance: Aldosterone is the natural ligand for the mineralocorticoid receptor, the same receptor that Finerenone antagonizes. Studies often investigate the effects of Finerenone in comparison to or in the context of aldosterone-induced effects to understand its therapeutic potential in mitigating the harmful consequences of hyperaldosteronism. [, , ]

Empagliflozin

  • Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs demonstrating efficacy in treating heart failure and chronic kidney disease. []
  • Relevance: While not structurally related to Finerenone, Empagliflozin represents a co-therapy option for treating cardiorenal diseases. Research explores the potential synergistic benefits of combining Finerenone with Empagliflozin, aiming to enhance treatment outcomes compared to using either drug alone. [, ]

Dapagliflozin

  • Compound Description: Dapagliflozin is another SGLT2 inhibitor, similar in action to Empagliflozin. []
  • Relevance: Like Empagliflozin, Dapagliflozin is not structurally related to Finerenone but represents a potential co-therapy for enhancing cardiorenal protection. Studies investigate the additive or synergistic effects of combining these distinct drug classes (SGLT2 inhibitors and Finerenone) to improve treatment outcomes in patients with cardiorenal diseases. []

Properties

CAS Number

1050477-31-0

Product Name

Finerenone

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N

SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAY94-8862; BAY 94-8862; BAY-94-8862; BAY948862; BAY 948862; BAY-948862; Finerenone

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.